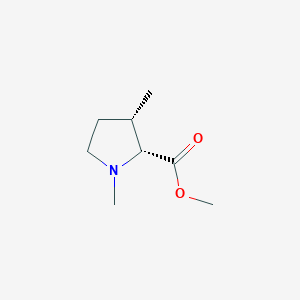
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with methyl groups at the 1 and 3 positions, and a carboxylate ester group at the 2 position. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Methyl Groups: The methyl groups at the 1 and 3 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The carboxylate ester group at the 2 position can be introduced through an esterification reaction involving a carboxylic acid precursor and an alcohol, typically methanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions or receptor binding.
Industry: Use as an intermediate in the production of agrochemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of (2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activity and reactivity.
(2S,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Another stereoisomer with distinct properties.
Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Without specific stereochemistry, this compound may have different applications and reactivity.
Uniqueness
The (2R,3S) configuration of Methyl 1,3-dimethylpyrrolidine-2-carboxylate imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in studies requiring specific stereochemical configurations.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl (2R,3S)-1,3-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-5-9(2)7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clé InChI |
BLGAZAQFPAZSJX-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CCN([C@H]1C(=O)OC)C |
SMILES canonique |
CC1CCN(C1C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




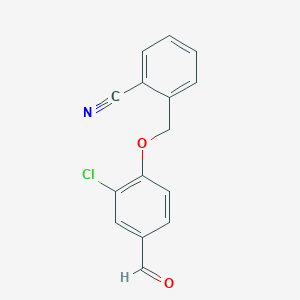

![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
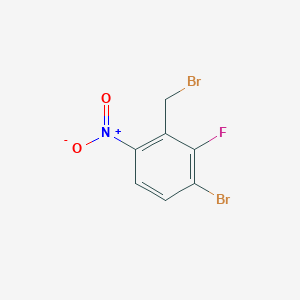
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

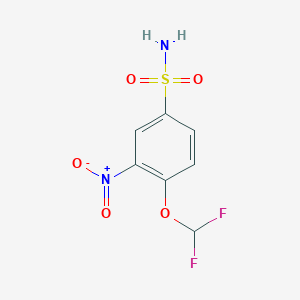
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
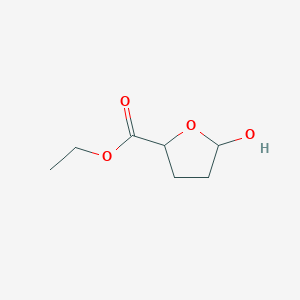
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
